Leukotriene D4-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

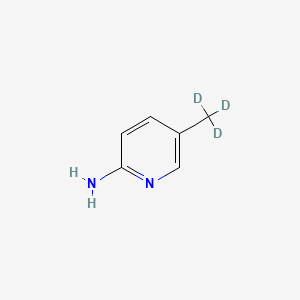

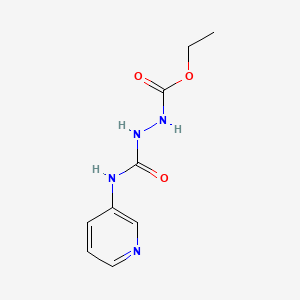

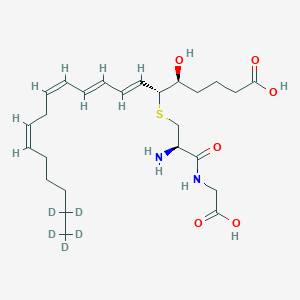

Leukotriene D4-d5 (LTD4-d5) is an internal standard used for the quantification of LTD4 . It is an active metabolite of LTC4 and a constituent of slow-reacting substance of anaphylaxis (SRS-A) . Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Synthesis Analysis

LTD4-d5 is formed via metabolism of LTC4 by γ-glutamyl transpeptidase . The initial steps in the synthesis of leukotrienes involve the translocation of 5-lipoxygenase (5-LO) to the nuclear envelope and its subsequent association with its scaffold protein 5-lipoxygenase-activating protein (FLAP) .Molecular Structure Analysis

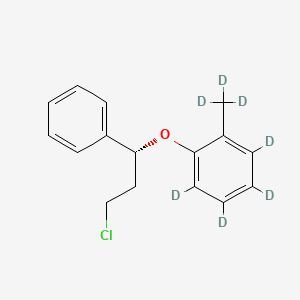

The molecular formula of LTD4-d5 is C25H35D5N2O6S . The structure includes three conjugated double bonds and three defined stereocentres .Chemical Reactions Analysis

LTD4-d5 is an active metabolite of LTC4 and is formed via metabolism of LTC4 by γ-glutamyl transpeptidase .Physical And Chemical Properties Analysis

LTD4-d5 has a molecular weight of 501.7 . It is soluble in DMF and DMSO at 50 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.1 mg/ml . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 785.8±60.0 °C at 760 mmHg, and a flash point of 429.0±32.9 °C .科学的研究の応用

- Role in Inflammatory Responses : LTD4-d5 is an active metabolite of LTC4 and a constituent of slow-reacting substance of anaphylaxis (SRS-A). It plays a crucial role in inflammatory processes . Researchers have investigated its impact on immune responses, particularly in allergic reactions and inflammation.

- Mechanistic Insights : A systematic literature review highlights the involvement of leukotriene receptors in ischemic injury. LTD4-d5, as a deuterated form of LTD4, has been used as an internal standard for quantification in studies related to ischemia-reperfusion (I/R) injuries .

- Guinea Pig Studies : In isolated guinea pig parenchymal strips and tracheal spirals, LTD4 (and likely LTD4-d5) induces contractions. In vivo experiments show that LTD4 increases bronchoconstriction in anesthetized guinea pigs . This suggests a potential role in respiratory health and asthma-related research.

- Intradermal Administration : LTD4-d5 increases vascular permeability in guinea pig skin when administered intradermally. This effect could be relevant to skin inflammation and wound healing studies .

- Quantification in Mass Spectrometry : Researchers use LTD4-d5 as an internal standard for quantifying LTD4 in mass spectrometry analyses. This application is essential for drug development and clinical studies .

- Antagonists and Inhibitors : The study of leukotrienes and their receptors has led to the development of potential therapeutic agents. Antagonists for LT receptors and inhibitors of LT biosynthesis are being explored for various inflammatory diseases .

Inflammation and Immunology

Ischemic Injury and Leukotriene Receptors

Bronchoconstriction and Respiratory Health

Vascular Permeability and Skin Health

Clinical Applications and Drug Development

作用機序

Target of Action

Leukotriene D4-d5, a deuterium-labeled variant of Leukotriene D4, primarily targets the smooth muscles in the body . Its main function is to induce the contraction of these muscles, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Mode of Action

Leukotriene D4-d5 interacts with its targets, the smooth muscles, by inducing their contraction . This interaction results in bronchoconstriction, which is the narrowing of the airways in the lungs, and vasoconstriction, which is the narrowing of blood vessels . Additionally, it increases vascular permeability, allowing more fluids and cells to move from the blood into the tissues .

Biochemical Pathways

Leukotriene D4-d5 is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

It’s known that leukotrienes are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-lo) and 5-lo-activating protein (flap), both of which are required for leukotriene biosynthesis .

Result of Action

The action of Leukotriene D4-d5 leads to bronchoconstriction and vasoconstriction, which can contribute to the pathogenesis of asthma and acute hypersensitivity . It also increases vascular permeability, which can lead to inflammation and swelling .

特性

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-HXHZKDJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。